molecular formula C11H16O6 B13754949 Propylene diacetoacetate CAS No. 6079-90-9

Propylene diacetoacetate

Cat. No.: B13754949
CAS No.: 6079-90-9
M. Wt: 244.24 g/mol
InChI Key: LJJMDCNKKJRLBW-UHFFFAOYSA-N
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Description

Propylene Diacetoacetate (CAS 6079-90-9) is a chemical compound supplied for laboratory and research applications. Its molecular formula is C 11 H 16 O 6 and it has a molecular weight of 244.24 g/mol . As a diacetoacetate ester, this compound belongs to a class of chemicals often utilized in organic synthesis and materials science research. Diacetoacetate esters can serve as key precursors or cross-linking agents in polymer chemistry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a quote and access detailed product specifications, including certificates of analysis, for their procurement needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6079-90-9

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

2-(3-oxobutanoyloxy)propyl 3-oxobutanoate

InChI

InChI=1S/C11H16O6/c1-7(12)4-10(14)16-6-9(3)17-11(15)5-8(2)13/h9H,4-6H2,1-3H3

InChI Key

LJJMDCNKKJRLBW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC(=O)C)OC(=O)CC(=O)C

Origin of Product

United States

Contextualizing Propylene Diacetoacetate Within Multifunctional Ester Chemistry

Multifunctional esters are organic compounds that possess multiple ester groups and at least one other functional group, leading to a wide range of chemical properties and potential applications. Propylene (B89431) diacetoacetate, more precisely known as propylene glycol bis(acetoacetate), falls into a specific and highly reactive subclass known as β-keto esters. These compounds are characterized by a ketone functional group located on the β-carbon relative to the ester group.

This arrangement of functional groups imparts a unique reactivity to the molecule. The presence of two acetoacetate (B1235776) moieties on a propylene glycol backbone allows for a variety of chemical transformations. These include reactions at the acidic α-carbon, the electrophilic carbonyl carbon, and through the ester group itself. This multifunctionality makes propylene diacetoacetate and its derivatives valuable building blocks in the synthesis of more complex molecules and polymers.

The reactivity of β-keto esters allows them to be used in a variety of applications, from the synthesis of pharmaceuticals to the production of polymers and coatings. ucc.ienih.govbenthamdirect.com The ability to undergo selective transformations at different parts of the molecule is a key area of interest for synthetic chemists. nih.gov

Historical Trajectories and Modern Relevance of β Keto Ester Research

The study of β-keto esters has a rich history in organic chemistry, with early research focusing on fundamental reactions such as the Claisen condensation for their synthesis. This class of compounds has long been recognized as important synthons, or building blocks, in organic synthesis. researchgate.net A key characteristic of β-keto esters is their existence as a mixture of two tautomeric forms: the keto form and the enol form. acs.orgcdnsciencepub.com This keto-enol tautomerism is a rapid equilibrium between two isomers and is influenced by factors such as the solvent. cdnsciencepub.commdpi.com The ability to control this equilibrium is a subject of ongoing research, with some studies demonstrating the use of light to reversibly shift the balance between the keto and enol forms. acs.orgchemrxiv.orgresearchgate.net

Historically, the synthesis of various β-keto esters relied on methods that sometimes required harsh conditions or had limitations in terms of substrate scope. Modern research has focused on developing more efficient and environmentally benign synthetic routes. A significant area of advancement is the use of transesterification, a process where the alcohol part of an ester is exchanged for another. ucc.ienih.govbenthamdirect.comrsc.org This method is often preferred as it can be more selective and avoids the generation of unstable β-keto acids, which are prone to decarboxylation. nih.gov A variety of catalysts, including Lewis acids and enzymes, have been developed to facilitate these transformations under mild conditions. nih.govresearchgate.net

The modern relevance of β-keto ester research is highlighted by the applications of compounds like propylene (B89431) glycol bis-acetoacetate in industrial formulations. For instance, it is used as a co-crosslinker in the development of aqueous coating compositions for corrosion protection. epo.org In this role, it reacts to form stable ester linkages during the curing process, contributing to the durability of the coating. epo.org Furthermore, related compounds have been investigated for their ability to act as adhesion promoters in coatings. epo.org The synthesis of polymers with specific properties often involves the use of multifunctional monomers, and propylene glycol bis(acetoacetate) serves as a precursor in the creation of other functionalized polymers. For example, it can be used in the synthesis of poly(propylene glycol) bis(2-aminopropyl ether) through a transesterification reaction followed by amination. chemdad.comchembk.com

Scope and Objectives of Contemporary Scholarly Investigations

Advanced Synthetic Routes to this compound

The formation of this compound typically proceeds via the reaction of propylene glycol with a source of acetoacetate groups. ontosight.ai This can be achieved through direct esterification with acetoacetic acid or, more commonly, through transesterification with an alkyl acetoacetate, such as ethyl acetoacetate or methyl acetoacetate.

Catalysts are crucial for facilitating both esterification and transesterification reactions, enhancing reaction rates and enabling milder conditions. A variety of catalysts can be employed, ranging from simple mineral acids to more complex heterogeneous systems.

Acid Catalysis : Traditional Fisher esterification relies on strong acid catalysts. In analogous esterification reactions, such as the synthesis of propylene glycol diacetate, catalysts like styrene-divinyl benzenesulfonic acid type acid cation exchange resins have been effectively used. google.com These solid acid catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. google.com Novel solid acid catalysts, such as silica-supported fluoroboric acid (HBF4-SiO2) or sulfonated titanium-iron oxides (TiFe2O4@SiO2–SO3H), have also proven effective in other esterification reactions, offering high efficiency and magnetic recoverability. dergipark.org.trnih.gov

Enzymatic Catalysis : Lipases and esterases have emerged as powerful biocatalysts for transesterification under non-aqueous conditions. google.com Enzymes like Candida antarctica lipase (B570770) B (often immobilized, e.g., as Novozym 435) can catalyze the reaction between an alcohol and an acetoacetate ester to form a new ester derivative. google.comresearchgate.net This approach is highly selective and operates under mild conditions, aligning with green chemistry principles. google.com The enzymatic synthesis of acetoacetate esters, such as glycerol (B35011) acetoacetate, has been demonstrated, suggesting a viable route for this compound. google.com

Organometallic Catalysts : Compounds of titanium, such as titanium butoxide (TBT) and titanium isopropoxide (TIS), are well-known catalysts for esterification and polycondensation processes. mdpi.comgoogle.com These catalysts are effective but often require careful control to prevent side reactions and discoloration of the product. mdpi.comgoogle.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. core.ac.ukresearchgate.net

Solvent-Free Reactions : Conducting synthesis without a solvent is a key green chemistry approach. researchgate.net The transesterification of ethyl acetoacetate with higher alcohols has been achieved under catalyst-free and solvent-free conditions, with the equilibrium shifted by using molecular sieves to remove the alcohol byproduct. researchgate.net Similarly, direct esterification can be performed in a solvent-free system by applying a vacuum to remove the water formed during the reaction. rsc.org These techniques are directly applicable to the synthesis of this compound.

Green Solvents : When a solvent is necessary, the choice of a green solvent is critical. Propylene carbonate, which can be synthesized from propylene oxide and CO2, is considered an environmentally friendly solvent. colab.wsrsc.org It has been successfully used as a solvent for various reactions involving acetoacetate derivatives, such as the Biginelli and Radziszewski reactions, offering advantages in product isolation and reduced environmental impact. benthamdirect.comresearchgate.net

Continuous-Flow Processes : The use of continuous-flow reactors, such as fixed-bed reactors, can improve efficiency, reduce waste, and allow for easier scale-up compared to batch processes. google.comcore.ac.uk This approach has been used for the continuous production of propylene glycol diacetate, demonstrating its potential for related di-ester syntheses. google.com

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These include temperature, reactant molar ratio, catalyst loading, and reaction time. nih.gov While specific optimization data for this compound is not widely published, data from analogous esterification reactions provide valuable insights.

A factorial design approach is often used to systematically study the influence of multiple variables. rsc.org For instance, in the enzymatic synthesis of aroma esters, optimizing temperature, acid excess, vacuum, and time significantly increased conversion rates from 49.4% to 94.3%. rsc.org In the synthesis of propylene glycol methyl ether acetate (B1210297) (PMA), another related ester, key parameters were identified and optimized as shown in the table below.

ParameterStudied Range/ValueOptimal ConditionEffect on Yield/ConversionReference
Temperature115–125 °C353 K (80 °C)Higher temperatures generally increase reaction rate but can be limited by thermodynamic equilibrium in reversible reactions. google.compreprints.org
Reactant Molar Ratio (Acid/Alcohol)1.5:1 to 3:13:1 (Acetic Acid:PGME)Using an excess of one reactant can shift the equilibrium towards the product, increasing conversion. preprints.orgthermofisher.com
Catalyst Loading-10 wt%Increasing catalyst loading generally increases the reaction rate up to a point where mass transfer limitations may occur. preprints.org
Water/Byproduct RemovalAzeotropic distillation / VacuumContinuous removalCrucial for driving the equilibrium towards the product side in reversible esterification/transesterification. researchgate.netrsc.orgchemicalbook.com

Table 1: Optimization of Reaction Parameters for Ester Synthesis (based on analogous reactions).

Functionalization and Derivatization Strategies

The two acetoacetate groups in this compound are rich in chemical functionality, each containing a reactive methylene (B1212753) group (activated by two flanking carbonyl groups) and a keto-ester system. This allows for a wide array of subsequent chemical modifications.

The reactivity of the acetoacetate group allows for its participation in numerous condensation and addition reactions, enabling the synthesis of a diverse range of derivatives.

Enamine Formation : The acetoacetate group readily reacts with primary or secondary amines to form stable enamines. google.com This reaction is a cornerstone for post-polymerization functionalization, where polymers bearing acetoacetate groups can be modified by reacting them with functional amines. google.com

Michael Addition : The active methylene protons of the acetoacetate group can be deprotonated by a base to form a nucleophilic enolate, which can then participate in Michael addition reactions with α,β-unsaturated compounds like diacrylates. epo.orgvt.edu This reaction is fundamental to forming crosslinked polymer networks. vt.edu

Condensation Reactions : The acetoacetate functionality is a key component in several classic multicomponent reactions.

Biginelli Reaction : This reaction involves the condensation of an aldehyde, a urea (B33335) or thiourea, and a β-ketoester (like the acetoacetate moiety) to form dihydropyrimidinones. benthamdirect.comresearchgate.net This has been applied to cellulose (B213188) acetoacetate to create functional derivatives. researchgate.net

Pechmann Condensation : This method synthesizes coumarins by reacting a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.govprimescholars.com The acetoacetate groups on this compound could be used to form bis-coumarin structures.

Knoevenagel Condensation : This involves the reaction of the active methylene group with aldehydes or ketones, often used to synthesize substituted alkenes or heterocyclic compounds. researchgate.net

By leveraging the reactions described above, this compound can serve as a building block for more complex molecules and materials.

Polymer and Network Synthesis : this compound can act as a crosslinking agent. By reacting it with polytopic amines or polyacrylates, it is possible to form dynamically cross-linked polymer networks. acs.org The resulting diketoenamine or carbon-Michael linkages can provide materials with reprocessable characteristics, making them valuable for creating thermosets and vitrimers. acs.orgresearchgate.net

Heterocyclic Synthesis : The acetoacetate moieties are ideal precursors for a variety of heterocyclic compounds. For example, reaction with hydrazines can yield pyrazoles, while condensation with aldehydes and ammonia (B1221849) derivatives can lead to pyridines or dihydropyridines. dergipark.org.tr

Novel Monomers : The reaction of an acetoacetate functional monomer with a compound bearing an amine group can be used to produce a new functional monomer, which can then be polymerized. google.com This strategy could be applied to this compound to create novel difunctional monomers for step-growth polymerization.

Exploration of Active Methylene Chemistry

The core of this compound's reactivity lies in its active methylene group (a -CH2- group positioned between two electron-withdrawing carbonyl groups). quora.comegyankosh.ac.in This structural feature renders the methylene protons acidic, facilitating their removal by a base to form a stabilized carbanion. quora.comshivajicollege.ac.in This carbanion is a potent nucleophile, readily participating in various carbon-carbon bond-forming reactions.

Nucleophilic Additions and Condensation Pathways (e.g., Knoevenagel, Aldol)

The nucleophilic carbanion generated from this compound can engage in additions to carbonyl compounds, a classic example being the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com This reaction involves the addition of the active methylene compound to an aldehyde or ketone, catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgthermofisher.com While specific studies detailing the Knoevenagel condensation with this compound are not abundant, the reactivity is analogous to that of similar acetoacetate esters like ethyl acetoacetate. wikipedia.orgthermofisher.com The reaction is typically catalyzed by weak bases like primary or secondary amines. wikipedia.org

The general mechanism for a Knoevenagel condensation is as follows:

Deprotonation of the active methylene group by a base to form an enolate ion.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Dehydration to form the final α,β-unsaturated product.

Similarly, this compound can theoretically participate in Aldol-type condensation reactions . wikipedia.orgbyjus.com In an aldol (B89426) condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.org The reaction can be catalyzed by either acid or base. wikipedia.org

Michael Addition Reactions and Conjugate Additions

The enolate derived from this compound is a soft nucleophile, making it an excellent donor for Michael addition reactions . researchgate.netgoogle.com This reaction involves the 1,4-conjugate addition of the nucleophile to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net This is a powerful method for forming carbon-carbon bonds. ias.ac.in

The reaction is typically base-catalyzed, with the choice of base influencing the reaction rate. researchgate.netresearchgate.net For instance, studies on similar systems using poly(propylene glycol) bisacetoacetate have shown that bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate can effectively catalyze the Michael addition to acrylates. researchgate.netresearchgate.net The reaction rate is dependent on the concentrations of the base and the reactants. researchgate.net It's important to note that the product of the initial Michael addition may still contain an active methylene proton, which can potentially undergo a second addition. researchgate.net

A general representation of the Michael addition is shown below:

Scheme 1: General Michael Addition Reaction

Reactant A (Michael Donor)Reactant B (Michael Acceptor)CatalystProduct Type
This compound enolateα,β-Unsaturated ketone/aldehydeBase (e.g., DBU, K2CO3)1,5-Dicarbonyl compound

Enamine and Enol-Based Transformations

This compound can undergo transformations involving its enol or enamine derivatives. The keto-enol tautomerism is a fundamental property of acetoacetate esters. shivajicollege.ac.inslideshare.net The enol form can participate in various reactions, and its formation can be influenced by the solvent and other conditions.

Furthermore, this compound can react with primary or secondary amines to form enamines. masterorganicchemistry.comnih.gov Enamines are highly nucleophilic at the α-carbon and can react with electrophiles. masterorganicchemistry.com For instance, enamines derived from acetoacetates can be alkylated or acylated. The formation of enamines is often reversible and can be pH-dependent. nih.gov This reactivity is harnessed in the synthesis of various compounds and in the formation of dynamic covalent networks, for example, in self-healing hydrogels where enamine bonds are formed between a polysaccharide acetoacetate and chitosan. nih.gov

Transesterification and Ester Exchange Mechanisms

The ester groups of this compound are susceptible to transesterification , a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orggoogle.com This reaction can be catalyzed by either acids or bases. wikipedia.orglibretexts.org

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original alkoxy group. wikipedia.orgmasterorganicchemistry.com Acid-catalyzed transesterification, on the other hand, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. wikipedia.orgmasterorganicchemistry.com

Polymerization and Crosslinking Reaction Dynamics

The bifunctional nature of this compound, possessing two active methylene groups, makes it a valuable monomer for polymerization and crosslinking reactions . vt.edu It can react with other difunctional or polyfunctional molecules to form polymer networks. researchgate.net

A key reaction utilized for this purpose is the Michael addition. researchgate.net For example, poly(propylene glycol) bisacetoacetate can be crosslinked with diacrylates through a carbon-Michael addition reaction to form polymer networks. researchgate.netresearchgate.net The properties of the resulting network, such as its thermomechanical behavior, can be tailored by adjusting the molecular weight of the oligomers and the crosslink density. researchgate.netvt.edu

Initiation Mechanisms in Polymer Network Formation

The formation of polymer networks from this compound and its derivatives is typically initiated by a catalyst that generates the nucleophilic species. In the context of Michael addition polymerization, the initiation step is the deprotonation of the active methylene group by a base to form the enolate. researchgate.net The choice of base is crucial as it affects the rate of initiation and subsequent polymerization. researchgate.net

In UV-initiated crosslinking systems, a photoinitiator is used to generate radicals upon exposure to UV light. scribd.commdpi.com These radicals can then abstract a hydrogen from the active methylene group, initiating the crosslinking process. However, for this compound, base-catalyzed initiation of Michael addition is a more commonly cited mechanism for network formation. researchgate.net

Another approach to forming crosslinked networks involves the Diels-Alder reaction. researchgate.netrsc.orgmdpi.com This involves modifying the this compound or a copolymer containing it with furan (B31954) groups, which can then react with a bismaleimide (B1667444) crosslinker. researchgate.netrsc.org The initiation of this reaction is thermal, with the forward Diels-Alder reaction occurring at lower temperatures and the reverse (retro-Diels-Alder) at higher temperatures, leading to thermoreversible crosslinking. rsc.orgmdpi.com

The initiation in thiol-yne photopolymerizations, another method for creating highly cross-linked networks, involves a radical mechanism where a thiyl radical adds to an alkyne. acs.org While not directly involving this compound in its native form, this illustrates a different initiation pathway for network formation.

Role as a Chain Transfer Agent or Crosslinking Moiety

The primary and well-documented role of this compound in polymerization is that of a crosslinking moiety. google.comeastman.com By virtue of its two acetoacetate groups, the monomer can form bridges between polymer chains, creating a three-dimensional thermoset network. This function is central to its use in developing coatings and adhesives with enhanced chemical resistance, hardness, and durability. google.comresearchgate.net

As a crosslinking agent, this compound is typically formulated with polymers or monomers that act as Michael acceptors, most commonly polyacrylates like trimethylolpropane (B17298) triacrylate (TMPTA). google.comeastman.com In the presence of a suitable base catalyst, the active methylene groups of this compound react with the acrylate (B77674) groups on two different polymer chains or monomer units, effectively linking them together. nih.goveastman.com This reaction can occur at ambient temperatures, which is advantageous for energy-efficient curing processes. eastman.com

The crosslinking reaction can also be achieved with other chemistries. For example, the acetoacetate group can react with primary amines to form stable enamine linkages. acure-coating-resins.com When a diamine is used as the crosslinker, a network is formed. This chemistry is utilized in fast-drying, isocyanate-free primer systems. acure-coating-resins.com Another crosslinking pathway involves the reaction of two acetoacetate groups with an aldehyde, such as formaldehyde, through a combination of Knoevenagel condensation and subsequent Michael addition. epo.org

In contrast, the role of this compound as a chain transfer agent is not prominently featured in scientific literature. Chain transfer is a reaction that terminates a growing polymer chain and initiates a new one, thereby controlling the polymer's molecular weight. core.ac.uk Molecules typically used as chain transfer agents, such as thiols or certain halogenated compounds, possess a weak bond that can be readily cleaved. cmu.edu While the active methylene C-H bond in acetoacetates is reactive in the context of base-catalyzed additions, it does not typically function as a chain transfer site in radical polymerization in the way that conventional chain transfer agents do. The literature on acetoacetate chemistry overwhelmingly points to its function as a monomer for introducing functionality or as a crosslinker, rather than as a chain transfer agent to control molecular weight in radical polymerizations. google.comeastman.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of reaction products like propylene (B89431) diacetoacetate. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to confirm the connectivity of atoms within the molecule.

While direct experimental spectra for propylene diacetoacetate are not widely published, a predicted spectrum can be derived from the analysis of its constituent parts: the propylene glycol backbone and the acetoacetate (B1235776) moieties. The acetoacetate group exhibits keto-enol tautomerism, which can be observed by NMR, providing quantitative information on the equilibrium between the two forms nih.gov.

Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

CH₃ (acetoacetyl): A singlet expected around 2.2-2.3 ppm.

CH₂ (acetoacetyl): A singlet for the active methylene (B1212753) group, expected around 3.4-3.5 ppm.

CH₃ (propylene glycol backbone): A doublet expected around 1.2-1.3 ppm.

CH₂ (propylene glycol backbone): A doublet of doublets expected around 4.1-4.3 ppm.

CH (propylene glycol backbone): A multiplet expected around 5.0-5.2 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

CH₃ (acetoacetyl): ~30 ppm

CH₂ (acetoacetyl): ~50 ppm

CH₃ (propylene glycol backbone): ~16 ppm

CH₂ (propylene glycol backbone): ~66 ppm

CH (propylene glycol backbone): ~69 ppm

C=O (ester): ~167 ppm

C=O (ketone): ~200 ppm

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment (Structure) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetoacetyl Methyl (CH₃) 2.25 30.1
Acetoacetyl Methylene (CH₂) 3.45 50.2
Propylene Methyl (CH₃) 1.25 16.3
Propylene Methylene (CH₂) 4.20 66.5
Propylene Methine (CH) 5.10 69.1
Ester Carbonyl (C=O) - 167.2
Ketone Carbonyl (C=O) - 200.5

In the analysis of complex reaction mixtures, where multiple products and intermediates may be present, 1D NMR spectra often suffer from signal overlap. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities and definitively assigning structures. libretexts.orgiupac.orgemerypharma.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com For this compound, COSY would show a clear correlation between the methine (CH) and both the methyl (CH₃) and methylene (CH₂) protons of the propylene glycol backbone, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to their attached carbons. This experiment would be used to definitively assign each proton signal to its corresponding carbon signal in the this compound structure, for instance, linking the proton signal at ~5.1 ppm to the methine carbon at ~69 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different functional groups. For example, an HMBC experiment would show correlations from the propylene glycol backbone protons (CH and CH₂) to the ester carbonyl carbons (~167 ppm) of the acetoacetate groups, confirming the ester linkages. iupac.org It would also show correlations from the acetoacetyl methyl and methylene protons to the ketone and ester carbonyls, confirming the structure of that moiety.

This compound can act as a cross-linking agent or be incorporated into polymer backbones. Solid-state NMR (ssNMR) is a vital tool for characterizing the structure and dynamics of the resulting polymer systems in their native, solid state. chemtec.orgsolidstatenmr.org.uknih.gov Unlike solution NMR, ssNMR provides information on morphology, chain mobility, and domain sizes in complex, heterogeneous materials. mdpi.commdpi.com

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to differentiate between rigid (crystalline) and mobile (amorphous) domains within the polymer. solidstatenmr.org.ukmdpi.com By analyzing chemical shifts and relaxation times (T₁ and T₁ρ), researchers can gain insights into the local environment and dynamics of the polymer chains, assessing the degree of cross-linking and the nature of interactions between polymer chains. nih.govmdpi.com

Mass Spectrometry (MS) for Mechanistic Pathway Tracing and Oligomer Characterization

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. It is crucial for identifying reaction intermediates, characterizing final products like this compound, and tracing reaction pathways.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm. nih.gov This capability allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₁H₁₆O₆), the theoretical exact mass can be calculated and compared against the experimental value obtained from HRMS to confirm the molecular formula with high confidence.

Table 2: HRMS Data for this compound

Formula Theoretical Monoisotopic Mass (Da) Adduct Theoretical m/z
C₁₁H₁₆O₆ 244.0947 [M+H]⁺ 245.1020
C₁₁H₁₆O₆ 244.0947 [M+Na]⁺ 267.0841
C₁₁H₁₆O₆ 244.0947 [M+K]⁺ 283.0580

This accurate mass data is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and for identifying unknown byproducts in a reaction mixture. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. youtube.comncsu.edu The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely occur at the ester linkages and around the keto group.

Predicted Key Fragmentation Pathways for [C₁₁H₁₆O₆+H]⁺:

Neutral loss of acetoacetic acid (CH₃COCH₂COOH, 102.03 Da): A common pathway for acetoacetate esters.

Neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da): From the acetoacetyl moiety via McLafferty rearrangement.

Cleavage of the ester bond: Resulting in ions corresponding to the protonated propylene glycol backbone and the acylium ion of the acetoacetate group.

Loss of the entire acetoacetate ester group.

Analyzing these fragmentation patterns helps to piece together the molecule's structure and can be used to identify specific structural isomers or to characterize oligomers by observing repeating fragmentation losses. ncsu.edu

Chromatographic Techniques for Separation and Purity Analysis of Reaction Intermediates and Products

Chromatography is essential for separating the components of a reaction mixture to assess the purity of the final product and to isolate intermediates for further characterization. Both gas and liquid chromatography are applicable to the analysis of this compound.

Gas Chromatography (GC): Due to the relatively low volatility and polar nature of glycols and their esters, derivatization is often required for GC analysis to improve peak shape and thermal stability. cdc.govchromforum.org Common derivatizing agents include silylating agents like BSTFA. chromforum.org However, acetoacetate esters can be thermally sensitive, potentially decomposing in a hot GC injector port. chromforum.org Therefore, careful optimization of injector temperature is crucial.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of acetoacetate esters without the need for derivatization. sielc.comsielc.com Reversed-phase HPLC is the most common mode used.

Table 3: Exemplar HPLC Method for Analysis of Acetoacetate Esters

Parameter Condition Reference / Rationale
Column C18 or Newcrom R1 Standard reverse-phase columns suitable for moderately polar compounds. sielc.comsielc.com
Mobile Phase Acetonitrile/Water gradient A common solvent system for separating organic esters. sielc.com
Additive Formic acid or Phosphoric acid To improve peak shape; formic acid is MS-compatible. sielc.com
Detector UV (at ~200-240 nm) or ELSD/CAD/MS The carbonyl groups provide UV absorbance. Evaporative detectors or MS are more universal. sielc.com

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. |

HPLC methods can be developed to separate this compound from starting materials (propylene glycol, t-butyl acetoacetate, etc.), byproducts, and any degradation products, allowing for accurate purity determination and process monitoring. upce.cznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds. The technique separates components of a mixture in the gas phase using a capillary column, after which the separated compounds are identified by their unique mass spectra, generated upon ionization and fragmentation. gcms.cz This method is particularly well-suited for identifying volatile impurities and byproducts that may be present in this compound samples, which are often remnants from the synthesis process. cdc.govresearchgate.net

The synthesis of this compound typically involves the esterification or transesterification of propylene glycol with an acetoacetylating agent, such as diketene (B1670635) or ethyl acetoacetate. wikipedia.orgwikipedia.org GC-MS analysis would effectively separate and identify residual starting materials, solvents, or volatile side-products. For instance, the self-condensation of acetoacetic acid can produce acetone, which is readily detectable by GC-MS. The primary method for analyzing glycols often involves derivatization followed by GC-MS to improve volatility and chromatographic performance. nih.govcdc.govscispace.comnih.gov

Table 1: Potential Volatile Byproducts in this compound Analysis by GC-MS This table is illustrative, based on common synthesis routes for acetoacetate esters.

CompoundPotential OriginExpected GC-MS Characteristics
Propylene GlycolUnreacted starting materialEarly eluting peak; characteristic fragments m/z 45, 76. chemicalbook.com
Ethyl AcetoacetateUnreacted starting material (transesterification route)Mid-eluting peak; characteristic fragments m/z 43, 69, 88.
AcetoneDegradation of acetoacetic acid intermediateVery early eluting peak; characteristic fragments m/z 43, 58.
EthanolByproduct of transesterificationEarly eluting peak; characteristic fragments m/z 31, 45, 46.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile, thermally labile, or high molecular weight compounds. cdc.gov For this compound, HPLC is the method of choice for assessing the purity of the final product and for characterizing non-volatile species that are not amenable to GC analysis.

A typical HPLC analysis for an ester like this compound would employ a reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov Detection can be achieved using an ultraviolet (UV) detector, as the β-ketoester functionality contains a chromophore, or a refractive index (RI) detector for universal detection. This technique can effectively separate the main this compound product from partially reacted intermediates, such as propylene glycol monoacetoacetate, or any non-volatile oligomeric byproducts. Studies on related glycols and their derivatives have successfully used HPLC for quantification and impurity profiling. researchgate.netlcms.cz

Table 2: Potential Non-Volatile Species in this compound Analysis by HPLC This table is illustrative and based on expected intermediates and side-products from esterification reactions.

CompoundPotential OriginExpected HPLC Characteristics
This compoundMain ProductMain peak with a specific retention time under defined conditions.
Propylene Glycol MonoacetoacetateIncomplete reaction intermediateMore polar than the di-ester, thus would elute earlier on a reversed-phase column.
Oligomeric ByproductsSide reactionsMay elute later than the main product, depending on size and polarity.
Acetoacetic AcidHydrolysis or unreacted starting materialHighly polar, would elute very early on a reversed-phase column.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net The techniques are complementary; for example, symmetrical, non-polar bonds often produce strong Raman signals but weak IR absorptions.

For this compound, IR and Raman spectroscopy serve as powerful tools for structural confirmation. The spectra would be dominated by characteristic vibrations of the ester and ketone functional groups. The presence of two distinct carbonyl (C=O) environments—the ester and the ketone—would likely result in two discernible peaks in the carbonyl stretching region of the IR spectrum. Analysis of the closely related ethylene (B1197577) glycol shows characteristic bands for C-C stretching, C-O stretching, and O-H stretching (which would be absent in the final diacetoacetate product). ias.ac.inchemicalbook.comresearchgate.net Monitoring the disappearance of the broad O-H band from the propylene glycol starting material and the appearance of the strong C=O ester band provides a straightforward method for tracking the progress of the synthesis reaction. researchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies for this compound Assignments are based on typical frequencies for the specified functional groups and data from analogous molecules.

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
C-H StretchAlkyl (CH₃, CH₂, CH)2850–30002850–3000Strong intensity in both IR and Raman.
C=O StretchEster~1740~1740Very strong in IR, medium in Raman.
C=O StretchKetone~1715~1715Strong in IR, medium in Raman. May overlap with ester C=O.
C-O StretchEster1150–13001150–1300Strong intensity in IR.
C-C StretchBackbone800–1100800–1100Variable intensity.

In-situ Spectroscopy for Reaction Kinetics

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs within the reactor, eliminating the need for periodic sampling and quenching. scielo.org.za This provides a continuous stream of data, enabling precise determination of reaction kinetics, identification of transient intermediates, and optimization of process parameters. rsc.org Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, is a common choice for in-situ monitoring of liquid-phase reactions. scielo.org.coflvc.org

In the synthesis of this compound, an in-situ IR probe could continuously record the spectrum of the reaction mixture. By tracking the intensity of specific absorption bands over time, the concentration profiles of reactants, intermediates, and products can be generated. For example, the kinetics of the esterification could be determined by monitoring the decrease in the O-H stretching band of propylene glycol (~3300 cm⁻¹) and the simultaneous increase in the C=O stretching band of the ester product (~1740 cm⁻¹). nih.gov This approach provides a powerful, non-invasive method for developing a deep mechanistic understanding of the synthesis. Similar in-situ monitoring strategies have been successfully applied to various transesterification reactions to determine kinetic parameters like activation energy. nih.govresearchgate.net

Table 4: Key IR Bands for In-situ Kinetic Monitoring of this compound Synthesis This table outlines the key vibrational bands that would be tracked to monitor the concentrations of reaction components over time.

CompoundFunctional GroupMonitored IR Band (cm⁻¹)Observation During Reaction
Propylene GlycolO-H (alcohol)~3300 (broad)Signal decreases
Ethyl AcetoacetateC=O (ester)~1745Signal decreases
This compoundC=O (ester)~1740Signal increases
EthanolO-H (alcohol)~3350 (broad)Signal increases

Advanced Applications in Polymer and Materials Science

Integration into Novel Polymer Architectures

The incorporation of propylene (B89431) diacetoacetate into polymer chains introduces the highly reactive acetoacetate (B1235776) group, which can be leveraged to create sophisticated polymer architectures with tunable characteristics.

There are several established methods for the synthesis of acetoacetate-functionalized polymers. One common approach involves the use of acetoacetylated monomers in polymerization reactions. For instance, acetoacetoxyethyl methacrylate (AAEM) can be copolymerized with other monomers, such as acrylates and styrenes, using standard polymerization techniques to introduce the acetoacetate moiety into the polymer chain. google.comeastman.com

Another significant method is the post-polymerization modification of hydroxyl-functional polymers. In this process, a polymer with pendant hydroxyl groups can be reacted with a suitable acetoacetylating agent, such as diketene (B1670635) or through transesterification with esters like tert-butyl acetoacetate, to introduce the acetoacetate functionality. eastman.comresearchgate.net While not explicitly detailed in extensive literature, propylene diacetoacetate could potentially serve as a building block or a reactive intermediate in similar synthetic strategies, contributing its bifunctional acetoacetate structure to the final polymer.

The synthesis of these polymers can be carried out via various polymerization techniques, including solution and emulsion polymerization, to create a range of polymer types with embedded acetoacetate functionality. google.com

The incorporation of the acetoacetate group, such as that from this compound, into a polymer backbone can significantly influence its properties. The bulky nature of the acetoacetate group can increase the separation between polymer chains, which in turn can lead to a reduction in the polymer's glass transition temperature (Tg) and solution viscosity. eastman.com This effect allows for the design of polymers with a wide range of mechanical and thermal properties. mdpi.com

Furthermore, the presence of acetoacetate groups opens up numerous possibilities for secondary reactions, allowing for the grafting of other molecules or the creation of complex, tailored polymer structures. researchgate.net The ability to control the concentration and distribution of the acetoacetate functionality along the polymer chain provides a powerful tool for fine-tuning the final material's characteristics to suit specific applications. mdpi.com

Table 1: Influence of Acetoacetate Functionalization on Polymer Properties

Property Effect of Acetoacetate Incorporation Reference
Glass Transition Temperature (Tg) Generally decreases eastman.com
Solution Viscosity Generally decreases eastman.com
Crosslinking Potential Significantly increases google.comresearchgate.net

Role in Crosslinking and Curing Systems for Advanced Materials

The dual reactive sites on the acetoacetate group make this compound a valuable component in the formulation of crosslinking and curing systems for advanced materials. eastman.com

A key advantage of acetoacetate functionality is its ability to participate in crosslinking reactions at ambient temperatures, which is highly desirable for energy efficiency and for use with heat-sensitive substrates. google.com The most notable of these is the Michael addition reaction, where the active methylene (B1212753) group of the acetoacetate can react with α,β-unsaturated esters, such as multifunctional acrylates. google.com This reaction can be catalyzed by a strong base and proceeds efficiently at room temperature. google.com

Another important ambient-temperature curing mechanism involves the reaction of the acetoacetate's carbonyl groups with primary amines to form stable enamines. researchgate.netresearchgate.net This chemistry is particularly useful in two-component (2K) systems where the acetoacetate-functionalized polymer is mixed with a polyamine crosslinker just before application.

Table 2: Common Ambient-Temperature Crosslinking Reactions for Acetoacetate-Functionalized Polymers

Reactant Crosslinking Chemistry Resulting Linkage Reference
Multifunctional Acrylate (B77674) Michael Addition Carbon-Carbon google.com

The ability to form covalent crosslinks through the acetoacetate group allows for the creation of robust polymer networks. The density of these networks can be controlled by adjusting the concentration of the acetoacetate functionality and the stoichiometry of the crosslinking agent. acs.orgnsf.gov A higher crosslink density generally leads to improvements in the mechanical properties of the material, such as increased hardness, tensile strength, and chemical resistance. mdpi.comresearchgate.net

The formation of these crosslinked networks can transform a thermoplastic material into a thermoset, providing enhanced dimensional stability and resistance to creep. acs.org The versatility of the acetoacetate group allows for the development of materials with a wide spectrum of mechanical performance, from flexible elastomers to rigid thermosets. mdpi.comillinois.edu

Chemical Modifiers in Specialty Coatings, Adhesives, and Resins

This compound and other acetoacetate-functional compounds are utilized as chemical modifiers to enhance the performance of specialty coatings, adhesives, and resins. In these applications, the acetoacetate moiety can improve adhesion, accelerate curing, and enhance the final properties of the formulated product. kingindustries.com

Surface Functionalization of Substrates

In coating formulations, PGDA's excellent solvency for a wide range of resins, including acrylics, polyurethanes, and epoxies, ensures that these polymers are fully dissolved and can effectively wet and spread over the substrate surface. atamankimya.com This uniform application is the first step toward achieving a strong and durable bond. As the coating cures, PGDA, being a slow-evaporating solvent, remains in the film for a longer duration. This extended time allows the polymer chains more mobility to orient themselves and establish intimate contact with the substrate, filling microscopic voids and irregularities. This process, facilitated by PGDA, can lead to improved mechanical adhesion. specialchem.com

Furthermore, in certain applications, the chemical nature of PGDA can play a more direct role. The ester groups in the this compound molecule can participate in hydrogen bonding with hydroxyl groups present on the surface of substrates like glass, wood, or certain oxidized metals. This interaction can promote better adhesion of the coating to the substrate.

Research Findings on Coating Adhesion:

While specific studies isolating the sole effect of this compound on surface functionalization are limited, its impact is observable within the broader context of coating formulation. Research in the coatings industry has demonstrated that the choice of solvent can significantly influence the final properties of the cured film, including its adhesion to various substrates. The ability of PGDA to reduce the viscosity of the coating and improve its leveling characteristics contributes to a more uniform film thickness, which is crucial for consistent adhesion across the entire surface. cayonchem.com

Property Influenced by PGDAMechanism of ActionResulting Benefit in Surface Interaction
Wettability Reduces surface tension of the liquid coating.Enhanced spreading and intimate contact with the substrate.
Polymer Mobility Acts as a temporary plasticizer during film formation.Allows for better polymer chain arrangement and stress relaxation at the interface.
Film Uniformity Improves flow and leveling of the coating.Creates a defect-free interface, minimizing points of adhesion failure.

Interfacial Chemistry in Composite Materials

In the manufacturing of composite materials, PGDA can be used as a processing aid or a diluent for the polymer resin. Its strong solvency helps to reduce the viscosity of the resin, which is particularly beneficial when working with high filler loadings. epchems.com A lower viscosity allows for better impregnation of the filler material by the resin, ensuring that there are no voids or dry spots at the interface. This complete wetting of the filler surface is a prerequisite for establishing good adhesion.

Moreover, the presence of PGDA at the interface can modify the local chemical environment. For instance, in polyurethane systems, it has been noted that PGDA has poor reactivity with isocyanate (NCO) groups. epchems.com This characteristic can be advantageous in preventing premature or unwanted side reactions at the interface, allowing for better control over the curing process and the final interfacial structure.

Detailed Research Findings:

While the body of research on this compound's specific role in the interfacial chemistry of solid composites is not extensive, its function as a diluent and its chemical compatibility are key indicators of its potential impact. In the context of polymer blends, compatibilizers are often used to improve the interaction between immiscible polymers. youtube.com While PGDA is not a reactive compatibilizer in the traditional sense, its ability to dissolve different polymer types can lead to a more homogeneous blend at the processing stage, which can indirectly improve the interfacial properties of the final material. uobabylon.edu.iq

Studies on propylene glycol, the precursor to PGDA, have shown its ability to interact with and plasticize polymers like cellulose (B213188) acetate (B1210297). plymouth.ac.uk This suggests that the propylene glycol backbone of PGDA may have an affinity for certain polymer matrices, potentially influencing the molecular interactions at the filler-matrix interface.

Aspect of Interfacial ChemistryRole of this compoundPotential Outcome in Composite Materials
Filler Wetting Reduces resin viscosity.Improved impregnation of the filler, leading to a stronger interface.
Curing Chemistry Low reactivity with certain functional groups (e.g., isocyanates).Better control over the curing process at the interface.
Polymer Compatibility Acts as a common solvent for different polymers.Can promote a more homogeneous distribution of components in polymer blends.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules and are essential for predicting their stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of Propylene (B89431) diacetoacetate would provide crucial information about its molecular orbitals, electron density distribution, and electrostatic potential. These calculations would allow for the determination of key energetic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Propylene Diacetoacetate (Note: This table is for illustrative purposes only, as no published data exists.)

Property Hypothetical Value Significance
HOMO Energy - Indicates the ability to donate electrons.
LUMO Energy - Indicates the ability to accept electrons.
HOMO-LUMO Gap - Relates to chemical reactivity and stability.

Transition state theory is a cornerstone of chemical kinetics. By modeling the transition states of potential reactions involving this compound, chemists could predict reaction pathways and estimate reaction rates. For instance, in reactions such as hydrolysis or transesterification, identifying the geometry and energy of the transition state would be crucial for understanding the reaction mechanism and predicting its feasibility. Such models are instrumental in catalyst design and reaction optimization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using these to simulate the molecule's movement. This would reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers between them. Furthermore, simulating this compound in the presence of other molecules (like solvents or reactants) would provide insights into how they interact, which is crucial for understanding its behavior in solution and in condensed phases.

Structure-Reactivity Relationship Prediction

Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. Computational methods can play a significant role in establishing these relationships.

By combining data from quantum chemical calculations and experimental results from analogous compounds, it would be possible to build predictive models for the chemical transformations of this compound. These models could forecast the outcome of reactions under different conditions and predict the selectivity for certain products. For a molecule with multiple reactive sites like this compound, such models would be particularly valuable for designing selective chemical syntheses.

The reactivity of this compound is governed by a combination of steric and electronic effects. The propylene linker and the two acetoacetate (B1235776) groups create a specific steric environment around the reactive centers. Computationally, the influence of these steric factors on the accessibility of reactive sites can be quantified. Similarly, the electronic effects of the ester and ketone functionalities, such as their electron-withdrawing or -donating nature, can be precisely calculated. Understanding the interplay of these effects is key to predicting and controlling the outcomes of its reactions.

Future Directions and Emerging Research Avenues

Sustainable Chemistry Innovations in Propylene (B89431) Diacetoacetate Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes and products. For propylene diacetoacetate, this translates to innovations in its synthesis and application that minimize environmental impact.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Catalyst Development: The exploration of novel, environmentally benign catalysts is a primary objective. nih.gov This includes the development of solid acid catalysts, enzymes, and other biocatalysts to replace traditional corrosive and hazardous catalysts. The goal is to create processes with higher selectivity, lower energy consumption, and easier catalyst recovery and reuse.

Alternative Feedstocks: A shift towards bio-based feedstocks is a critical aspect of sustainable chemistry. polymerinnovationblog.com Research is anticipated to explore the synthesis of this compound from renewable resources, such as bio-based propylene glycol derived from glycerin, a byproduct of biodiesel production. researchgate.net This would significantly reduce the carbon footprint associated with its production.

Green Solvents: The use of greener solvents in the synthesis and application of this compound is another important research frontier. researchgate.net Propylene carbonate, for instance, is considered a green solvent due to its low toxicity, high boiling point, and biodegradability. researchgate.net Investigating its use in reactions involving this compound could lead to more environmentally friendly processes. researchgate.net

Research FocusPotential InnovationSustainability Benefit
Catalysis Development of reusable solid acid or enzymatic catalysts.Reduced waste, lower energy requirements, and avoidance of hazardous materials.
Feedstocks Synthesis from bio-based propylene glycol.Reduced reliance on fossil fuels and lower greenhouse gas emissions.
Solvents Utilization of green solvents like propylene carbonate.Minimized use of volatile organic compounds (VOCs) and improved process safety.

Integration into Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli, such as changes in temperature, pH, or light. ualberta.ca The unique chemical structure of this compound, with its two carbonyl groups, makes it a promising candidate for integration into such advanced materials.

Emerging research is expected to explore the following avenues:

Stimuli-Responsive Polymers: this compound can be incorporated into polymer chains to create materials that change their properties in response to specific triggers. nih.gov For example, the carbonyl groups could act as hydrogen bonding sites, leading to polymers that exhibit thermo-responsive behavior. nih.gov These materials could find applications in areas such as drug delivery and soft robotics. aiche.orgmdpi.com

Self-Healing Materials: The reactivity of the dicarbonyl functionality could be harnessed to create self-healing polymers. researchgate.netnih.gov Upon damage, a healing agent containing this compound could be released, reacting with the polymer matrix to repair the crack. appropedia.org This could significantly extend the lifespan of materials used in various applications. polymtl.ca

Biodegradable Polymers: The ester linkages in this compound are susceptible to hydrolysis, making it a potential building block for biodegradable polymers. mdpi.com Research in this area could lead to the development of new environmentally friendly plastics that degrade into harmless byproducts.

Untapped Reactivity Profiles and Novel Chemical Transformations

While the basic reactivity of dicarbonyl compounds is well-understood, there remains significant potential to uncover novel chemical transformations for this compound.

Future research could focus on:

Asymmetric Catalysis: Developing catalytic systems for the asymmetric transformation of this compound would open up new avenues for the synthesis of chiral molecules. This is particularly relevant in the pharmaceutical and fine chemical industries.

Multicomponent Reactions: The dicarbonyl structure of this compound makes it an ideal substrate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.net Exploring new multicomponent reactions involving this compound could lead to the efficient synthesis of novel heterocyclic compounds and other valuable molecules.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, higher efficiency, and better scalability. monash.eduuc.pt Developing continuous flow processes for the synthesis and transformation of this compound could lead to more sustainable and cost-effective manufacturing processes. scielo.brresearchgate.netresearchgate.net

Interdisciplinary Research Frontiers Involving this compound

The unique properties of this compound make it a versatile molecule with potential applications in a wide range of fields. Interdisciplinary research will be crucial to fully realize this potential.

Collaborations between chemists, materials scientists, biologists, and engineers could lead to breakthroughs in areas such as:

Biomaterials: The biodegradability and potential for functionalization of this compound make it an attractive candidate for use in biomedical applications, such as tissue engineering and drug delivery systems. nih.govresearchgate.net

Advanced Coatings: The reactivity of this compound could be utilized to develop advanced coatings with properties such as scratch resistance, self-healing capabilities, and responsiveness to environmental stimuli.

Bio-based Polymers: As the demand for sustainable materials grows, the use of this compound as a monomer for the synthesis of bio-based and biodegradable polymers is a promising area of research. mdpi.comgreyb.combiokunststofftool.de

Scalability and Industrial Process Development Considerations

From a chemical engineering perspective, the transition of this compound from a laboratory chemical to an industrial-scale product requires careful consideration of process design and optimization.

Key considerations for scalability include:

Process Intensification: This involves the development of novel reactor designs and processing techniques to improve efficiency, reduce costs, and minimize environmental impact. aiche.orgmdpi.commdpi.com For this compound synthesis, this could involve the use of reactive distillation or microreactors.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics of this compound synthesis is essential for designing and optimizing industrial-scale reactors.

Downstream Processing: The development of efficient and sustainable methods for the purification and isolation of this compound is a critical aspect of industrial process development. This may involve techniques such as distillation, crystallization, and membrane separation.

Engineering ChallengePotential SolutionDesired Outcome
Process Efficiency Implementation of process intensification techniques like reactive distillation.Reduced energy consumption, smaller equipment footprint, and lower capital costs.
Product Purity Development of advanced separation and purification methods.High-purity this compound suitable for a wide range of applications.
Sustainability Integration of green chemistry principles throughout the process.An environmentally friendly and economically viable industrial process.

Q & A

Q. Q1. What are the validated analytical methods for characterizing propylene diacetoacetate (CAS 869-29-4) in laboratory settings?

To ensure accurate identification and purity assessment, researchers should employ a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantifying volatile impurities and verifying molecular weight (e.g., detecting residual acetic acid or other byproducts) .
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm ester group connectivity and monitor stereochemical integrity .
  • High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase columns (C18) with UV detection at 210–230 nm for purity analysis, referencing certified standards (e.g., Part No. N-10513) .

Q. Q2. How can researchers design stability studies for this compound under varying experimental conditions?

Stability protocols should address:

  • Hydrolytic Degradation: Incubate samples in buffered solutions (pH 4–9) at 25–40°C, monitoring ester bond cleavage via HPLC. Decomposition products (e.g., acetic acid, propylene glycol) should be quantified .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., temperatures >100°C may accelerate degradation) .
  • Metal Catalysis: Test stability in the presence of metal oxides (e.g., Fe2_2O3_3, Al2_2O3_3) to evaluate catalytic decomposition risks .

Advanced Research Questions

Q. Q3. What methodological challenges arise when studying the metabolic pathways of this compound in vivo, and how can they be mitigated?

Key challenges include:

  • Distinguishing Endogenous vs. Exogenous Metabolites: Use isotopic labeling (e.g., 13^{13}C-propylene diacetoacetate) to track metabolic fates via LC-MS/MS. Compare results to control groups administered unlabeled compounds .
  • Plasma Kinetics: Design bolus vs. continuous dosing protocols (e.g., 300-minute infusion in canine models) to assess acetoacetate and β-hydroxybutyrate accumulation. Note species-specific differences in clearance rates .
  • Ethical and Technical Constraints: Follow OECD guidelines for animal studies, including dose limits (e.g., ≤500 mg/kg body weight in rodents) and clinical chemistry monitoring (e.g., plasma glucose, liver enzymes) .

Q. Q4. How do contradictory data on this compound’s solvent compatibility impact its application in polymer synthesis?

Conflicting reports on reactivity with isocyanates or epoxy resins require systematic validation:

  • Reactivity Screening: Use differential scanning calorimetry (DSC) to test exothermic reactions with model compounds (e.g., toluene diisocyanate). Compare results to theoretical predictions from Hansen solubility parameters (e.g., δD = 13.3 MPa1/2^{1/2}) .
  • Controlled Environment Studies: Conduct reactions under inert atmospheres (N2_2 or Ar) to isolate solvent effects from oxidative side reactions .
  • Cross-Validation: Replicate studies using alternative solvents (e.g., propylene carbonate) to benchmark performance .

Q. Q5. What statistical frameworks are recommended for reconciling discrepancies in this compound’s efficacy across preclinical studies?

To address variability:

  • Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies (e.g., differing doses, animal models). Use Cochrane Collaboration tools for bias assessment .
  • Sensitivity Analysis: Test robustness by excluding outliers or stratifying by study design (e.g., bolus vs. chronic dosing) .
  • Mechanistic Modeling: Develop pharmacokinetic-pharmacodynamic (PK-PD) models to predict dose-response relationships, incorporating parameters like hepatic extraction ratios .

Methodological Resources

  • Reference Standards: Procure certified materials (e.g., N-10513, 500 mg) from accredited suppliers for reproducibility .
  • Data Reporting: Follow the Reviews in Analytical Chemistry guidelines for experimental detail, including raw data archiving and uncertainty quantification .
  • Ethical Compliance: Adhere to ECHA and OECD protocols for chemical safety and animal welfare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.